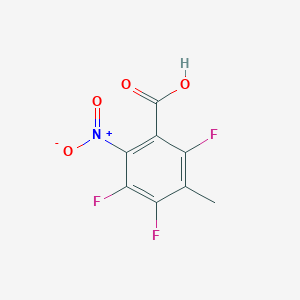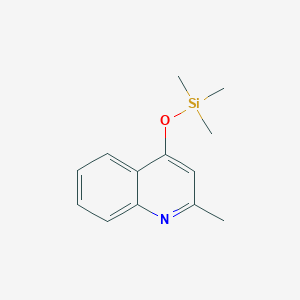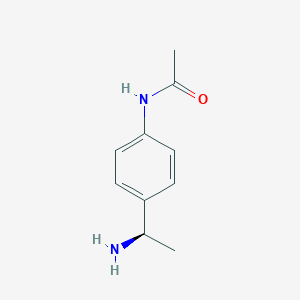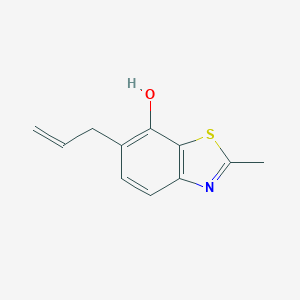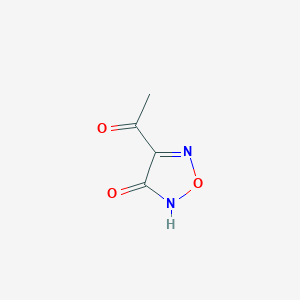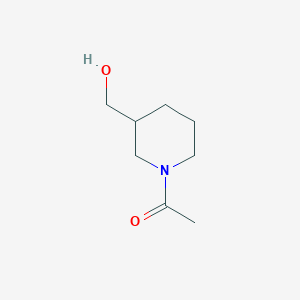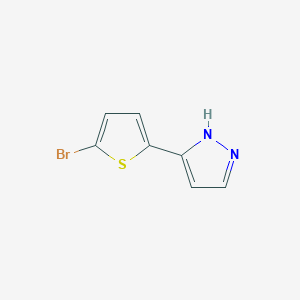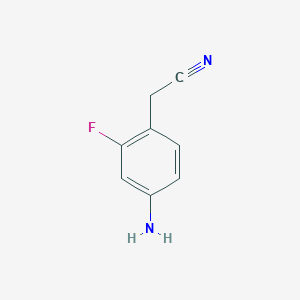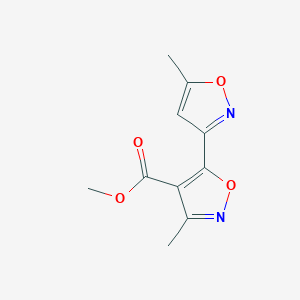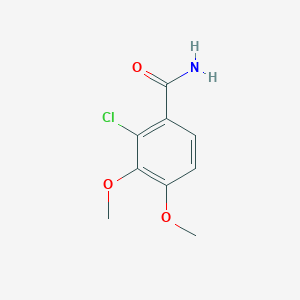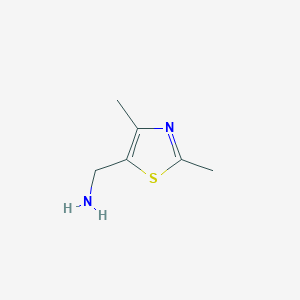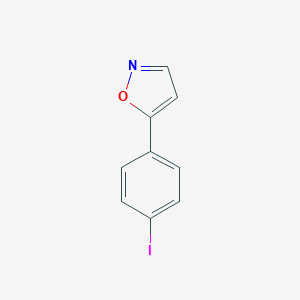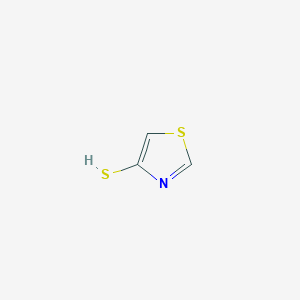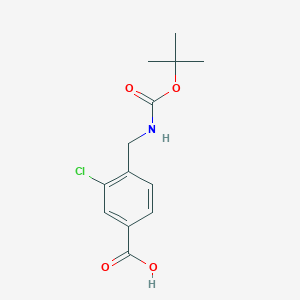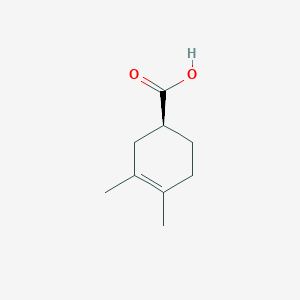
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, also known as DMCHC, is a cyclic amino acid that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a number of interesting biological properties, including anti-inflammatory, analgesic, and antitumor activities.
Wirkmechanismus
The mechanism of action of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways involved in inflammation and tumor growth. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are known to contribute to inflammation and pain. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation and immune responses.
Biochemische Und Physiologische Effekte
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been shown to have a number of biochemical and physiological effects, including the inhibition of COX-2 activity, the suppression of NF-κB activation, and the modulation of the immune response. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to possess antioxidant activity, which may contribute to its anti-inflammatory and antitumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid is its ability to inhibit COX-2 activity with high selectivity, which may reduce the risk of side effects associated with nonsteroidal anti-inflammatory drugs (NSAIDs). However, (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to have relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are a number of potential future directions for research on (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, including the development of new drug formulations and the investigation of its potential applications in the treatment of various diseases. One area of research could focus on the development of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid-based therapies for the treatment of cancer, given its demonstrated antitumor activity. Another area of research could explore the potential use of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, given its antioxidant and anti-inflammatory properties.
Synthesemethoden
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid can be synthesized using a variety of methods, including the reaction of cyclohexanone with methylamine and formaldehyde, or the reaction of cyclohexanone with nitrosomethylurea and hydrochloric acid. The use of chiral catalysts has also been shown to be effective in the synthesis of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid with high enantioselectivity.
Wissenschaftliche Forschungsanwendungen
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has been the subject of numerous scientific studies due to its potential applications in the development of new drugs and therapies. One area of research has focused on the anti-inflammatory and analgesic properties of (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid, which have been shown to be effective in the treatment of various inflammatory conditions, including arthritis and asthma. (1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid has also been found to possess antitumor activity, making it a potential candidate for the development of new cancer therapies.
Eigenschaften
CAS-Nummer |
159910-03-9 |
|---|---|
Produktname |
(1S)-3,4-Dimethylcyclohex-3-ene-1-carboxylic acid |
Molekularformel |
C9H14O2 |
Molekulargewicht |
154.21 g/mol |
IUPAC-Name |
(1S)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C9H14O2/c1-6-3-4-8(9(10)11)5-7(6)2/h8H,3-5H2,1-2H3,(H,10,11)/t8-/m0/s1 |
InChI-Schlüssel |
RKHBXKQTJHREJG-QMMMGPOBSA-N |
Isomerische SMILES |
CC1=C(C[C@H](CC1)C(=O)O)C |
SMILES |
CC1=C(CC(CC1)C(=O)O)C |
Kanonische SMILES |
CC1=C(CC(CC1)C(=O)O)C |
Synonyme |
3-Cyclohexene-1-carboxylicacid,3,4-dimethyl-,(1S)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



